molecular formula C11H10N2O4 B15057617 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole

Cat. No.: B15057617
M. Wt: 234.21 g/mol
InChI Key: SNDHZFREABPUDH-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes can include the use of automated systems for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed:

    Reduction: 5-(4-Amino-3-methoxyphenyl)-4-methylisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    4-Methoxy-3-nitrophenyl derivatives: These compounds share similar structural features and may exhibit comparable reactivity and applications.

    Isoxazole derivatives: Compounds with an isoxazole ring often have similar chemical properties and can be used in similar applications.

Uniqueness: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(4-methoxy-3-nitrophenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C11H10N2O4/c1-7-6-12-17-11(7)8-3-4-10(16-2)9(5-8)13(14)15/h3-6H,1-2H3

InChI Key

SNDHZFREABPUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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